

Structural Characterization Guide: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

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Compound of Interest

Compound Name: 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine

CAS No.: 95337-78-3

Cat. No.: B461623

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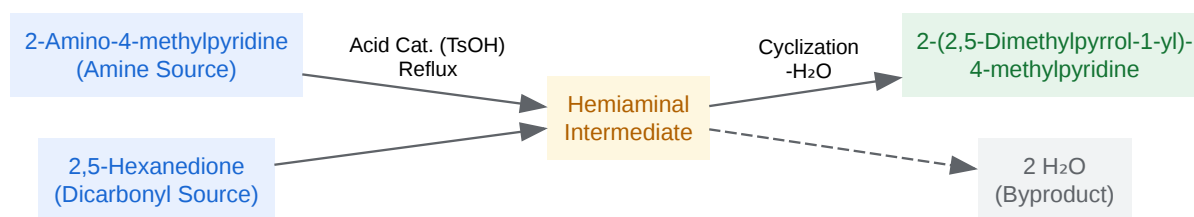
Introduction & Synthetic Context

The conversion of a primary amine to a 2,5-dimethylpyrrole (Paal-Knorr reaction) is a robust method for amine protection or scaffold diversification in medicinal chemistry. For the 4-methylpyridine scaffold, this transformation eliminates the H-bond donor capability of the C2-amine, significantly altering the molecule's solubility and lipophilicity.

Target Molecule: **2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine** Formula: C₁₂H₁₄N₂ MW: 186.26 g/mol

Synthesis Pathway (Paal-Knorr Condensation)

The reaction proceeds through the condensation of 2-amino-4-methylpyridine with 2,5-hexanedione (acetylacetone) under acid catalysis.



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Figure 1: Acid-catalyzed condensation pathway. The driving force is the formation of the aromatic pyrrole ring.

¹³C NMR Spectral Data Analysis

The definitive confirmation of the structure relies on identifying the symmetry of the newly formed pyrrole ring and the specific shifts of the pyridine core.

Comparative Data Table (CDCl₃, 100 MHz)

The following table contrasts the expected shifts of the Product against the Starting Material (SM) to facilitate reaction monitoring.

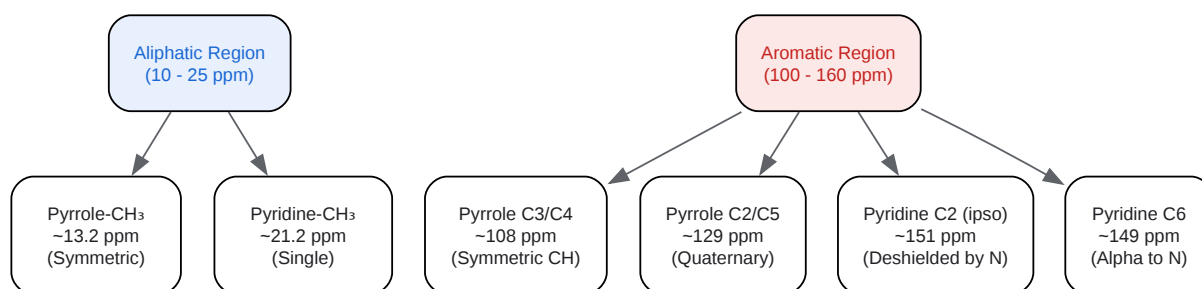
| Carbon Assignment | Product Shift (δ ppm) | Starting Material (SM) Shift (δ ppm) | Diagnostic Change |
|---------------------------|-------------------------------|--|---|
| Pyrrrole C2/C5 | 128.5 - 129.5 | Absent | Key Indicator: Appearance of quaternary signals for pyrrole ring. |
| Pyrrrole C3/C4 | 107.5 - 108.8 | Absent | Key Indicator: Appearance of high-field aromatic CH signals. |
| Pyridine C2 | 151.8 | ~159.0 | Upfield shift due to loss of exocyclic C-N double bond character (resonance). |
| Pyridine C6 | 149.2 | ~147.5 | Deshielded; adjacent to ring nitrogen. |
| Pyridine C4 | 148.5 | ~149.0 | Quaternary carbon carrying the methyl group. |
| Pyridine C3 | 123.5 | ~114.0 | Significant downfield shift due to loss of electron-donating -NH ₂ . |
| Pyridine C5 | 122.8 | ~121.0 | Aromatic CH. |
| Pyridine -CH ₃ | 21.2 | 21.0 | Minimal change (distal to reaction site). |
| Pyrrrole -CH ₃ | 13.1 - 13.5 | Absent | Key Indicator: Distinct high-field methyl signal (distinct from Py-Me). |

“

Note on Solvents: In DMSO- d_6 , expect slight deshielding of the Pyridine C2/C6 signals (~0.5–1.0 ppm) due to solvent polarity/hydrogen bonding effects with the pyridine nitrogen.

Spectral Assignment Logic

The following diagram illustrates the logical flow for assigning the ^{13}C signals, distinguishing between the two aromatic systems and the aliphatic methyls.



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Figure 2: Logic map for ^{13}C NMR signal assignment separating aliphatic methyls from aromatic cores.

Experimental Protocol (Self-Validating)

To ensure the spectral data matches the target, follow this optimized synthesis protocol which includes built-in checkpoints.

Materials

- 2-Amino-4-methylpyridine (1.0 eq)
- 2,5-Hexanedione (1.2 eq)

- p-Toluenesulfonic acid (p-TsOH) (0.1 eq)
- Solvent: Toluene (preferred for azeotropic water removal) or Acetic Acid.

Step-by-Step Methodology

- Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.
- Dissolution: Dissolve 2-amino-4-methylpyridine (10 mmol) in Toluene (30 mL). Add 2,5-hexanedione (12 mmol) and p-TsOH (1 mmol).
- Reflux: Heat to vigorous reflux (110°C).
 - Validation Checkpoint 1: Monitor water collection in the Dean-Stark trap. Theoretical yield of water = 20 mmol (~360 μ L).
- Monitoring (TLC): Check after 3 hours. (Eluent: 20% EtOAc/Hexane).
 - Validation Checkpoint 2: The starting amine (polar, low R_f) should disappear. The product (pyrrole) is significantly less polar (high R_f) due to the "capping" of the amine.
- Workup: Cool to RT. Wash with NaHCO_3 (sat. aq.) to remove acid catalyst. Dry organic layer over MgSO_4 .
- Purification: Concentrate in vacuo. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Comparison with Alternatives

Why use ^{13}C NMR over other analytical methods for this specific compound?

| Feature | ¹³ C NMR | ¹ H NMR | Mass Spec (LC-MS) |
|--------------------|--|---|--|
| Symmetry Detection | Superior: Clearly shows equivalence of Pyrrole C2/C5 and C3/C4 (fewer peaks than carbons). | Good: Shows equivalent methyls, but aromatic region can be crowded. | N/A |
| Quaternary Carbons | Essential: Directly observes the C2/C5 pyrrole carbons (~129 ppm) and Pyridine C2/C4. | Silent: Cannot detect quaternary carbons. | N/A |
| Purity Assessment | High: Detects residual 2,5-hexanedione (carbonyls at ~207 ppm) easily. | Moderate: Solvent peaks may overlap with methyls. | Low: Ionization differences make quantification difficult. |

Conclusion

The successful synthesis of **2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridine** is best confirmed by the appearance of the ~13 ppm (Pyrrole-CH₃) and ~129 ppm (Pyrrole-C_q) signals in the ¹³C NMR spectrum, alongside the disappearance of the starting amine's C2 signal.

References

- Paal-Knorr Mechanism & Kinetics: Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." [1] Journal of Organic Chemistry, 1991, 56(24), 6924–6931. [Link](#)
- Pyridine Spectral Data: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (General reference for Pyridine C2/C6 shifts).
- Analogous Pyrrole Data: 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine Spectral Data. Molbank 2023, M1700. [2] (Used for comparative validation of N-heteroaryl pyrrole shifts). [Link](#)
- General Protocol: Smith, M. B., & March, J. March's Advanced Organic Chemistry. Wiley-Interscience. (Standard Paal-Knorr conditions).

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Sources

- [1. Paal-Knorr Pyrrole Synthesis \[organic-chemistry.org\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
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